

Technical Guide: 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1356474

[Get Quote](#)

CAS Number: 573720-38-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde**, a versatile heterocyclic building block with significant potential in medicinal chemistry, agrochemical synthesis, and materials science. This document outlines its chemical properties, a detailed plausible synthetic protocol, and explores its potential biological significance based on the activities of structurally related compounds.

Chemical and Physical Properties

1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde is a liquid at room temperature and is noted for its enhanced solubility and reactivity due to the presence of the N-(2-methoxyethyl) substituent.^[1] These characteristics make it a valuable intermediate in a variety of organic syntheses.^[1]

Table 1: Physicochemical Properties of **1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde**

Property	Value	Reference
CAS Number	573720-38-4	[1]
Molecular Formula	C ₈ H ₁₁ NO ₂	[1]
Molecular Weight	153.2 g/mol	[1]
Purity	≥ 98% (by HPLC)	[1]
Appearance	Liquid	[1]
Storage Conditions	0-8 °C	[1]

Synthesis and Experimental Protocols

A specific, published experimental protocol for the synthesis of **1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde** is not readily available in the surveyed literature. However, based on established synthetic methodologies for N-substituted pyrrole-2-carbaldehydes, a reliable two-step synthetic pathway can be proposed. This involves an initial Vilsmeier-Haack formylation of pyrrole to produce the key intermediate, pyrrole-2-carbaldehyde, followed by N-alkylation with 2-bromoethyl methyl ether.

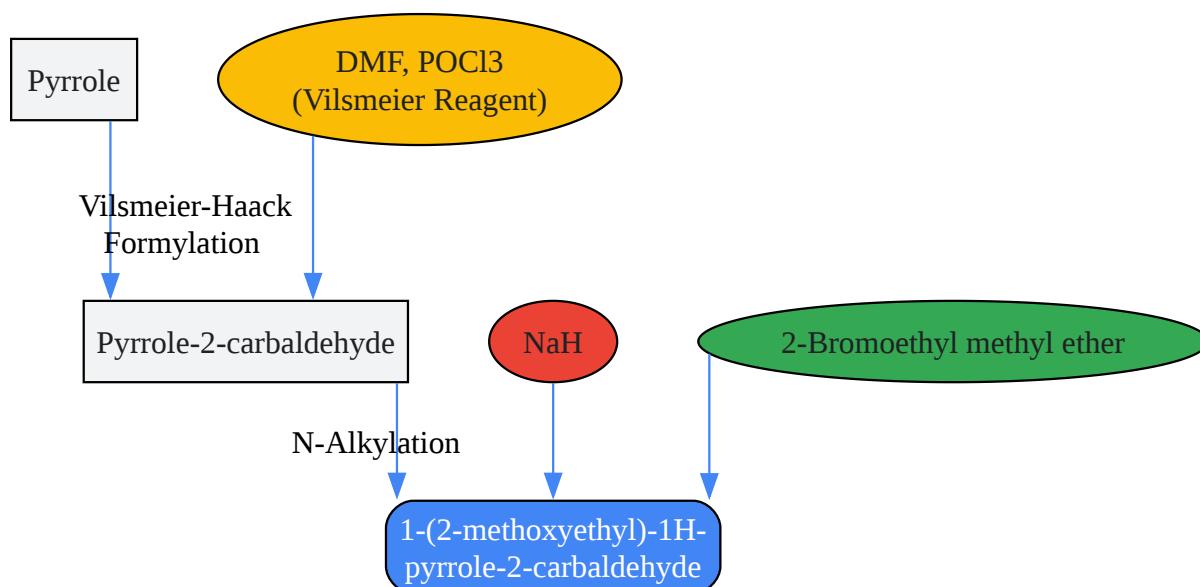
Step 1: Synthesis of Pyrrole-2-carbaldehyde (Vilsmeier-Haack Reaction)

This procedure is adapted from a well-established method for the formylation of pyrrole.

Experimental Protocol:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 80 g (1.1 moles) of dimethylformamide (DMF).
- Cool the flask in an ice bath and maintain the internal temperature between 10–20 °C while adding 169 g (1.1 moles) of phosphorus oxychloride (POCl₃) dropwise over 15 minutes.
- Remove the ice bath and stir the mixture for an additional 15 minutes to allow for the formation of the Vilsmeier reagent.

- Replace the ice bath and add 250 ml of ethylene dichloride.
- Once the internal temperature is below 5 °C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride dropwise over 1 hour.
- After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.
- Cool the mixture to 25–30 °C and cautiously add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in approximately 1 L of water.
- Reflux the mixture again for 15 minutes with vigorous stirring.
- After cooling, transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer three times with ether.
- Combine the organic extracts, wash with a saturated aqueous sodium carbonate solution, and dry over anhydrous sodium carbonate.
- Remove the solvents by distillation and purify the crude product by vacuum distillation to yield pyrrole-2-carbaldehyde.


Step 2: Synthesis of 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde (N-Alkylation)

This proposed protocol is based on the synthesis of a structurally similar compound, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.

Experimental Protocol:

- To a solution of pyrrole-2-carbaldehyde (1 equivalent) in a suitable aprotic solvent such as DMF, add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.
- Stir the mixture at room temperature for 30 minutes.
- Add 2-bromoethyl methyl ether (1.2 equivalents) dropwise to the reaction mixture.

- Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to obtain **1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde**.

[Click to download full resolution via product page](#)

Plausible synthetic workflow for **1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde**.

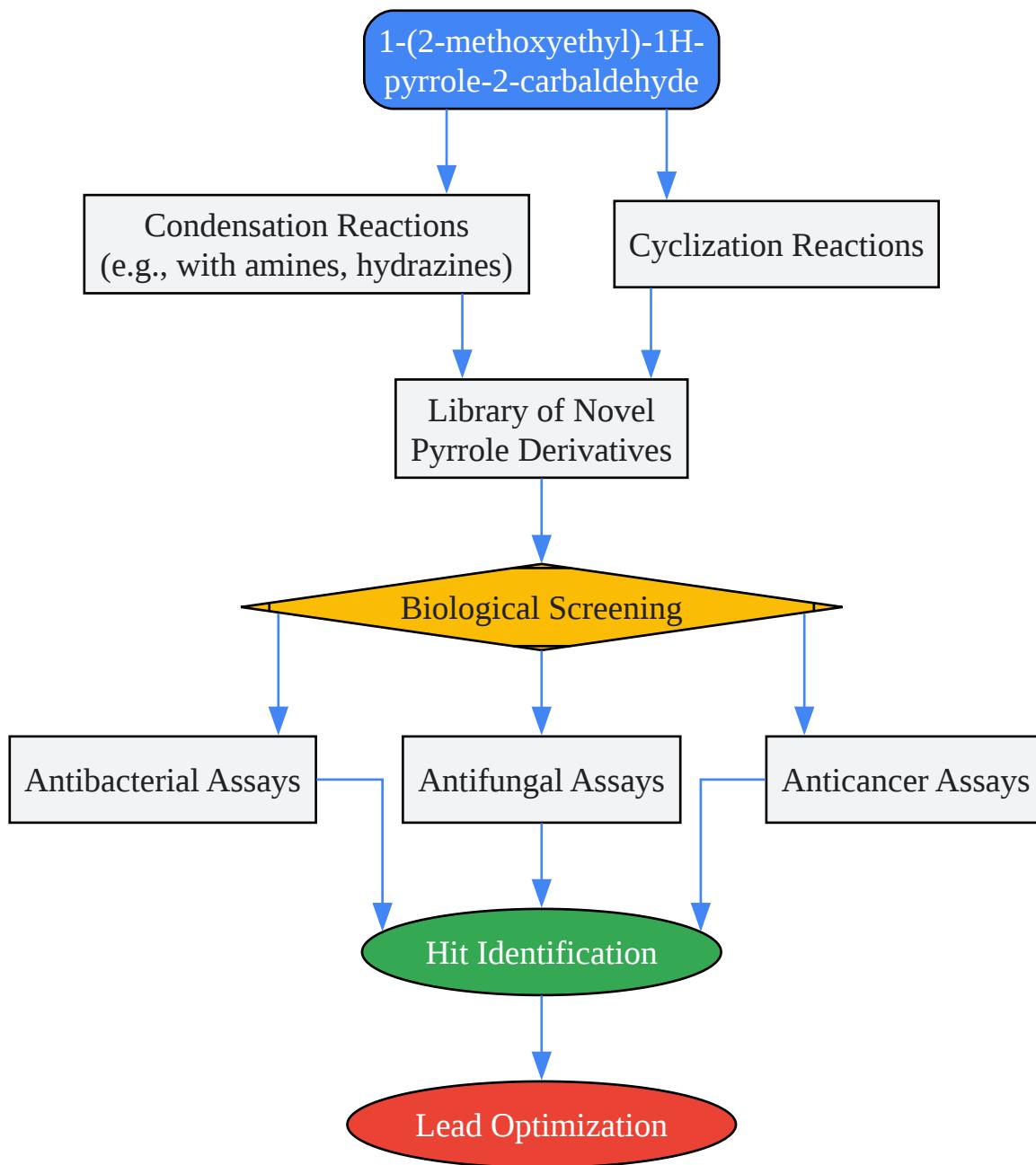
Spectroscopic Data (Predicted)

While specific spectroscopic data for **1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde** is not available in the searched literature, the expected spectral characteristics can be inferred from

the known data of its precursor, pyrrole-2-carbaldehyde, and related N-substituted derivatives.

Table 2: Predicted Spectroscopic Data for **1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde**

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aldehydic proton (CHO) singlet around δ 9.5 ppm.- Pyrrole ring protons as multiplets between δ 6.0-7.5 ppm.- Methylene protons of the methoxyethyl group as triplets around δ 4.2 ppm ($N-CH_2$) and δ 3.6 ppm ($O-CH_2$).- Methyl protons of the methoxy group as a singlet around δ 3.3 ppm.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl carbon (CHO) signal around δ 180 ppm.- Pyrrole ring carbons between δ 110-140 ppm.- Methylene carbons of the methoxyethyl group around δ 50 ppm ($N-CH_2$) and δ 70 ppm ($O-CH_2$).- Methyl carbon of the methoxy group around δ 59 ppm.
IR (Infrared Spectroscopy)	<ul style="list-style-type: none">- Strong carbonyl ($C=O$) stretching vibration around 1660-1680 cm^{-1}.- C-H stretching vibrations of the pyrrole ring and alkyl groups around 2800-3100 cm^{-1}.- C-O stretching of the ether linkage around 1100 cm^{-1}.
Mass Spectrometry (MS)	<ul style="list-style-type: none">- Molecular ion peak (M^+) at m/z = 153.


Biological and Pharmacological Context

While direct biological studies on **1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde** are not extensively documented, the broader class of pyrrole-2-carbaldehyde derivatives has demonstrated a wide array of pharmacological activities. These include antibacterial, antifungal, and potential anticancer properties.

Derivatives of pyrrole-2-carbaldehyde have been investigated as inhibitors of enzymes such as tyrosinase, which is involved in melanin production, and enoyl-acyl carrier protein reductase, a

key enzyme in bacterial fatty acid synthesis. The core structure serves as a versatile scaffold for the synthesis of novel bioactive molecules. The introduction of the methoxyethyl group may enhance the pharmacokinetic properties of resulting drug candidates, such as improved solubility and cell permeability.

Given its structural features, **1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde** is a promising starting material for the development of novel therapeutic agents. Further research is warranted to explore its specific biological targets and potential therapeutic applications.

[Click to download full resolution via product page](#)

Workflow for the utilization of the title compound in drug discovery.

Applications in Materials Science

Beyond its biomedical potential, **1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde** is a valuable monomer for the synthesis of functional polymers and organic semiconductors.^[1] The pyrrole core is an electron-rich aromatic system, and the aldehyde functionality allows for further chemical modifications to tune the electronic and physical properties of the resulting materials. These materials have potential applications in flexible electronics, organic light-emitting diodes (OLEDs), and specialized coatings.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Technical Guide: 1-(2-methoxyethyl)-1H-pyrrole-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1356474#1-2-methoxyethyl-1h-pyrrole-2-carbaldehyde-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com